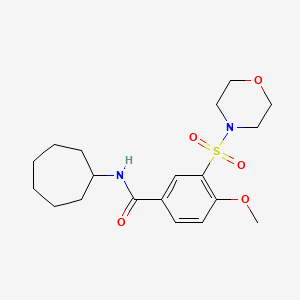![molecular formula C20H27FN2O B4434208 N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4434208.png)
N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide, also known as BMS-986177, is a small molecule drug that belongs to the class of piperidinecarboxamides. It is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in regulating immune function and inflammation.
Mecanismo De Acción
N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the S1P1 receptor, which is expressed on the surface of lymphocytes and plays a critical role in regulating immune cell trafficking. By blocking the S1P1 receptor, N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide prevents the egress of lymphocytes from lymphoid tissues, thereby reducing their infiltration into inflamed tissues. This mechanism of action is similar to that of other S1P1 receptor antagonists, such as fingolimod, which is approved for the treatment of multiple sclerosis.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to effectively reduce the number of circulating lymphocytes in both animal models and human clinical trials. This reduction in lymphocyte count is associated with a decrease in inflammatory cytokines and a reduction in the severity of autoimmune diseases. N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the S1P1 receptor, which allows for precise control of immune cell trafficking. However, one limitation of N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide is its moderate yield in the synthesis process, which may limit its availability for large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide. One potential application is in the treatment of autoimmune diseases, where it has shown promising results in preclinical studies and clinical trials. Another potential application is in the field of oncology, where S1P1 receptor antagonists have been shown to have anti-tumor effects. Additionally, further research is needed to explore the potential of N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide in combination with other immune-modulating therapies.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce the migration of immune cells from lymph nodes to inflamed tissues, thereby reducing inflammation and tissue damage. In preclinical studies, N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has demonstrated significant efficacy in various animal models of autoimmune diseases and has shown a favorable safety profile.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O/c21-18-4-2-1-3-17(18)13-23-9-7-15(8-10-23)20(24)22-19-12-14-5-6-16(19)11-14/h1-4,14-16,19H,5-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFIGDFINKZEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3CCN(CC3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4434133.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4434140.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4434141.png)

![1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4434153.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4434157.png)
![1-isobutyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434170.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide](/img/structure/B4434182.png)
![N-[3-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4434185.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4434187.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4434197.png)
![N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4434198.png)

